(4-Bromophenyl)tributylsilane
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Overview
Description
(4-Bromophenyl)tributylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a tributylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a versatile method for the synthesis of various organosilicon compounds.
Industrial Production Methods
While specific industrial production methods for (4-Bromophenyl)tributylsilane are not extensively documented, the general principles of organosilicon compound synthesis apply. These methods often involve large-scale reactions using similar catalytic processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)tributylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The silicon moiety can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound .
Scientific Research Applications
(4-Bromophenyl)tributylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for biologically active compounds
Mechanism of Action
The mechanism by which (4-Bromophenyl)tributylsilane exerts its effects is primarily through its reactivity in organic synthesis. The silicon atom can stabilize transition states and intermediates, facilitating various chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of a tributylsilane moiety.
Tributylsilane: Lacks the bromophenyl group, making it less reactive in certain types of reactions.
Uniqueness
(4-Bromophenyl)tributylsilane is unique due to the combination of the bromophenyl group and the tributylsilane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C18H31BrSi |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4-bromophenyl)-tributylsilane |
InChI |
InChI=1S/C18H31BrSi/c1-4-7-14-20(15-8-5-2,16-9-6-3)18-12-10-17(19)11-13-18/h10-13H,4-9,14-16H2,1-3H3 |
InChI Key |
QNQXFGUWPZBCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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